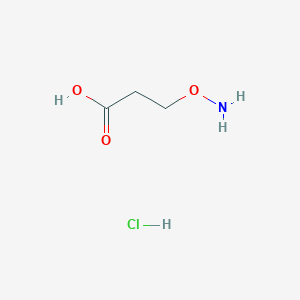

3-(Aminooxy)propanoic acid hydrochloride

Description

Contextualization within the Class of Aminooxy-Functionalized Compounds

3-(Aminooxy)propanoic acid hydrochloride belongs to the broader class of aminooxy-functionalized compounds, which are characterized by the presence of the -O-NH₂ group. This functional group possesses distinct chemical properties that make it exceptionally useful for specific chemical transformations.

The primary characteristic of the aminooxy group is its enhanced nucleophilicity compared to a standard amine group (-NH₂). This phenomenon, known as the "alpha effect," is attributed to the presence of the adjacent oxygen atom with its lone pair of electrons, which destabilizes the ground state of the nucleophile and increases its reactivity. nih.govacs.org This heightened reactivity allows aminooxy compounds to participate in highly efficient and selective reactions, most notably the formation of oxime linkages.

The reaction between an aminooxy group and an aldehyde or ketone, known as oxime ligation, proceeds under mild, often aqueous conditions, and forms a stable oxime bond. researchgate.netiris-biotech.de This reaction is a cornerstone of "click chemistry" due to its high yield, specificity, and biocompatibility. acs.org Additionally, aminooxy compounds can react to form N-oxyamide bonds, further expanding their synthetic utility. nih.gov These properties make aminooxy-functionalized molecules, including this compound, valuable tools for chemists seeking to link different molecular components with high precision. researchgate.netnih.gov

| Property | Description |

| Functional Group | Aminooxy (-O-NH₂) |

| Key Reaction | Oxime Ligation (with aldehydes/ketones) |

| Bond Formed | Oxime (-C=N-O-) |

| Primary Characteristic | Enhanced nucleophilicity ("alpha effect") nih.govacs.org |

| Reaction Conditions | Mild, aqueous environments researchgate.net |

Role as a Fundamental Research Reagent and Synthetic Intermediate

As a fundamental research reagent, this compound serves as a heterobifunctional linker. The carboxylic acid moiety can be readily coupled to amines or alcohols using standard peptide coupling chemistry, while the aminooxy group is reserved for subsequent chemoselective ligation to a carbonyl-containing molecule. This dual functionality allows for the stepwise and controlled assembly of complex bioconjugates.

In synthetic chemistry, it is an essential intermediate for introducing the aminooxy functionality into larger molecules. For instance, it can be attached to peptides, proteins, nucleic acids, or synthetic polymers. iris-biotech.denih.gov Once incorporated, the reactive aminooxy handle is available for further modification. Common applications include:

Surface Modification: Immobilizing biomolecules onto surfaces functionalized with aldehydes or ketones for the development of biosensors and microarrays.

Bioconjugation: Linking therapeutic agents, such as small interfering RNAs (siRNAs), to targeting ligands like N-acetylgalactosamine for cell-specific delivery. acs.org

Peptide and Protein Modification: Creating cyclic peptides, which can have enhanced biological activity and stability, or assembling large proteins from smaller fragments. iris-biotech.de

Synthesis of Glycoconjugates: Reacting with the reducing end of carbohydrates to form stable "neo-glycopeptides" or other glycoconjugates, which are valuable for studying the roles of sugars in biological processes. researchgate.netiris-biotech.de

The propanoic acid backbone provides a flexible spacer that separates the conjugated molecules, which can be crucial for maintaining their individual biological functions.

Overview of Academic Significance and Research Trajectories

The academic significance of this compound and related aminooxy compounds is intrinsically linked to the advancement of chemical biology and bioconjugation techniques. The ability to form stable linkages between disparate molecules under biocompatible conditions has opened new avenues for research and development.

Current research trajectories heavily leverage the capabilities of aminooxy-functionalized reagents:

Development of Novel Therapeutics: A major focus is the creation of sophisticated drug delivery systems. By using aminooxy click chemistry, researchers can conjugate potent drugs to antibodies or other ligands that target specific cells, potentially increasing efficacy while reducing side effects. nih.govacs.org There is also significant interest in creating novel oligonucleotide mimics by replacing the natural phosphodiester backbone with neutral N-oxyamide linkages to improve cellular uptake and nuclease resistance. nih.gov

Advanced Diagnostics and Imaging: The specific and robust nature of oxime ligation is utilized to attach imaging agents (e.g., fluorophores, radiolabels) to probes that can detect specific biomarkers in vitro and in vivo.

Biomaterials and Foldamers: Researchers are exploring the unique conformational properties of the N-O bond to create new types of polymers and foldamers—molecules that adopt specific, predictable shapes. nih.gov These materials have potential applications in areas ranging from anion transport to the creation of new catalysts.

Probing Biological Systems: The ability to precisely modify biomolecules allows scientists to create tools to study complex biological processes. For example, attaching specific modifications to proteins or nucleic acids can help elucidate their function within the cell.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminooxypropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3.ClH/c4-7-2-1-3(5)6;/h1-2,4H2,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRWTXUSRDXCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504141 | |

| Record name | 3-(Aminooxy)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5251-77-4 | |

| Record name | 3-(Aminooxy)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminooxy)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Organic Transformations Involving 3 Aminooxy Propanoic Acid Hydrochloride

Established Synthetic Pathways for 3-(Aminooxy)propanoic Acid Derivatives

The synthesis of 3-(aminooxy)propanoic acid and its derivatives can be achieved through several established routes, often leveraging the nucleophilicity of hydroxylamine (B1172632) or its protected surrogates.

Approaches Utilizing Hydroxylamine Chemistry

A primary method for synthesizing the 3-(aminooxy)propanoic acid backbone involves the Michael addition of a hydroxylamine derivative to an α,β-unsaturated carbonyl compound. This reaction capitalizes on the conjugate addition of a nucleophile to an electron-deficient alkene.

Direct Michael Addition: The direct addition of hydroxylamine to acrylic acid or its esters is a straightforward approach. Catalytic strategies involving chiral bifunctional thiourea (B124793) and arylboronic acid have been developed to facilitate asymmetric aza-Michael additions of hydroxylamine derivatives to α,β-unsaturated carboxylic acids, yielding optically active β-aminooxy acid derivatives. nih.gov

Addition to Acrylonitrile: An alternative route involves the Michael addition of hydroxylamine to acrylonitrile, followed by hydrolysis of the resulting nitrile group to the desired carboxylic acid.

Other Synthetic Strategies for the Aminooxy Moiety

Besides direct Michael addition, other strategies are employed, often using protected forms of hydroxylamine to prevent side reactions and improve yields.

Gabriel-Type Synthesis: A common and effective method involves a reaction analogous to the Gabriel synthesis of primary amines. wikipedia.orgorganic-chemistry.orgbyjus.com This pathway uses N-hydroxyphthalimide as a hydroxylamine surrogate. The synthesis proceeds in two main steps:

Alkylation: N-hydroxyphthalimide is alkylated with a 3-halopropanoic acid derivative, such as ethyl 3-bromopropanoate. This is a nucleophilic substitution reaction where the phthalimide (B116566) nitrogen attacks the electrophilic carbon of the alkyl halide. masterorganicchemistry.com

Deprotection: The resulting N-alkoxyphthalimide intermediate is then deprotected to release the free aminooxy group. This is typically accomplished by hydrazinolysis (reacting with hydrazine), which cleaves the phthalimide group to form a stable phthalhydrazide (B32825) precipitate, liberating the desired aminooxy compound. wikipedia.orgnih.gov

This method is advantageous as the phthalimide group protects the nitrogen, preventing the over-alkylation that can be an issue in other amine syntheses. masterorganicchemistry.com A series of hydrophilic aminooxy linkers have been successfully prepared using this Mitsunobu/hydrazinolysis sequence. nih.gov

Applications in Organic Synthesis

The unique properties of the aminooxy group—specifically its enhanced nucleophilicity and its ability to react chemoselectively with carbonyls—make 3-(aminooxy)propanoic acid hydrochloride a powerful tool in organic synthesis.

Formation of Oxime Linkages with Carbonyl Compounds

The most prominent application of this compound is its reaction with aldehydes and ketones to form stable oxime linkages. louisville.edu This reaction, often termed "oxime ligation," is a cornerstone of bioconjugation and click chemistry due to its high chemoselectivity, reliability, and the stability of the resulting bond. rsc.orgnih.gov

The reaction proceeds under mild, often aqueous, conditions and involves the nucleophilic attack of the aminooxy group on the carbonyl carbon. researchgate.net The resulting oxime bond is significantly more stable towards hydrolysis compared to imines (Schiff bases). iris-biotech.de

Reaction Conditions and Catalysis: The rate of oxime formation can be slow, particularly at neutral pH. researchgate.net To accelerate the reaction, nucleophilic catalysts are frequently employed. Aniline (B41778) and its derivatives, such as p-phenylenediamine, are highly effective catalysts. rsc.orgacs.org These catalysts function by first forming a more reactive Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the aminooxy nucleophile. rsc.org The reaction is typically optimal under slightly acidic conditions (pH 4-5), but effective catalysis allows the reaction to proceed efficiently at neutral pH as well. rsc.orgacs.org

| Parameter | Condition | Rationale/Effect | Citation |

| pH | 4.0 - 7.0 | Optimal rates are often achieved at slightly acidic pH (4-5), but catalysis allows for efficient reaction at neutral pH (7.0). | rsc.orgacs.org |

| Catalyst | Aniline, p-phenylenediamine | Accelerates the rate of oxime formation by forming a reactive intermediate. p-Phenylenediamine is more efficient than aniline. | rsc.orgresearchgate.netacs.org |

| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperatures. | nih.gov |

| Solvent | Aqueous media | The reaction is compatible with water, making it ideal for biological applications. | louisville.edu |

Nucleophilic Reactions Facilitated by the Aminooxy Group

The nitrogen atom of the aminooxy group is a significantly stronger nucleophile than that of a primary amine with a similar pKa. iris-biotech.denih.gov This phenomenon, known as the "alpha effect," is attributed to the presence of the adjacent oxygen atom with its lone pair of electrons, which destabilizes the ground state of the nucleophile and stabilizes the transition state of the reaction. nih.govmasterorganicchemistry.com

This enhanced nucleophilicity allows for highly efficient and selective reactions. iris-biotech.de In the context of bioconjugation, this means that aminooxy-functionalized molecules can react selectively with carbonyl groups introduced into proteins, peptides, or nucleic acids, even in the presence of numerous other nucleophilic groups like lysine (B10760008) residues. iris-biotech.denih.gov This chemoselectivity is crucial for the site-specific modification of complex biomolecules. nih.gov

Preparation of Complex Molecular Structures

This compound is frequently used as a linker to construct complex, multifunctional molecules. Its bifunctional nature allows it to connect two different molecular entities, such as a peptide and a carbohydrate, or to introduce a specific functional handle onto a larger scaffold.

Examples of applications include:

Peptide Modification and Conjugation: The compound can be coupled to peptides to introduce a reactive handle for further modification. For example, it can be used to link peptides to polyethylene (B3416737) glycol (PEG) chains (PEGylation), which can improve the solubility and pharmacokinetic properties of peptide-based drugs. lifetein.com It is also used in the synthesis of cyclic peptides, where the aminooxy and an aldehyde group within the same peptide sequence react to form a stable intramolecular bridge. iris-biotech.de

Glycoconjugate Synthesis: The aminooxy group reacts chemoselectively with the reducing end of carbohydrates, which exists in equilibrium with an open-chain aldehyde form. This allows for the straightforward synthesis of glycopeptides and other glycoconjugates, which are valuable tools for studying protein-carbohydrate interactions. nih.gov

Nucleic Acid Conjugation: Aminooxy linkers have been incorporated into nucleosides and oligonucleotides to attach various ligands, such as targeting molecules or pharmacokinetic modifiers, to improve the therapeutic potential of nucleic acid-based drugs. nih.govacs.org

Multivalent Scaffolds: The carboxylic acid end can be attached to a central core, while the aminooxy end is used to ligate other molecules, creating multivalent structures used in materials science and for studying multivalent binding interactions in biology. nih.gov

| Application Area | Example of Complex Structure | Role of 3-(Aminooxy)propanoic acid | Citation |

| Peptide Chemistry | PEGylated Peptides | Links the peptide to a polyethylene glycol (PEG) polymer to improve drug properties. | lifetein.com |

| Glycobiology | Glycopeptides | Connects a carbohydrate moiety to a peptide backbone via an oxime bond. | nih.gov |

| Nucleic Acid Therapeutics | Ligand-conjugated Oligonucleotides | Attaches targeting ligands or other functional molecules to oligonucleotides. | nih.govacs.org |

| Peptide Synthesis | Cyclic Peptides | Forms an intramolecular bridge to constrain peptide conformation. | iris-biotech.de |

Electrochemical Reaction Methodologies

Electrosynthesis offers a sustainable and powerful alternative to traditional chemical methods, often avoiding the need for harsh reagents and proceeding under mild conditions. The electrochemical behavior of carboxylic acids, particularly those with N-O bonds, has led to novel synthetic pathways.

Electrochemical oxidative decarboxylation, a process related to the Hofer-Moest reaction, is a valuable strategy for generating radical or cationic intermediates from aliphatic carboxylic acids. chemrxiv.orgchemrxiv.org This method relies on the 2-electron anodic oxidation of a carboxylate, leading to the expulsion of carbon dioxide and the formation of a carbocation, which can then be trapped by a nucleophile. chemrxiv.org While direct electrochemical studies on 3-(aminooxy)propanoic acid are not extensively detailed, the oxidative decarboxylation of analogous amino acids and related N-O compounds has been well-established. chemrxiv.orgnih.gov

For instance, the anodic decarboxylation of N-acylamino malonic acid monoesters in alcoholic solvents is a known route to α-alkoxy α-amino acid derivatives. nih.gov This proceeds through an N-acyliminium intermediate generated after the initial decarboxylation. nih.gov This transformation highlights the potential for the carboxylate group in compounds like 3-(aminooxy)propanoic acid to be used as a handle for generating reactive intermediates under electrochemical conditions. The general process avoids stoichiometric amounts of harmful oxidants like lead(IV) acetate, positioning it as a greener alternative. chemrxiv.org

| Substrate Type | Electrochemical Conditions | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| N-Acylamino Malonic Acid Monoesters | Constant current electrolysis in alcoholic solvent (e.g., MeOH) | N-Acyliminium ion | α-Alkoxy α-Amino Acid Derivatives | nih.gov |

| α-Imino-oxy Acids | Undivided cell, carbon electrodes, LiClO₄ in CH₃CN | Iminyl Radical | Nitriles or Cyclized Heterocycles | nih.govrsc.org |

| General Amino Acids | Graphite anode, stainless steel cathode in AcOH/NaOAc | Carbocation | Acetoxylated Amino Acids | chemrxiv.org |

A significant application of electrochemical oxidative decarboxylation is the generation of iminyl radicals from α-imino-oxy acids, which are structurally related to 3-(aminooxy)propanoic acid. nih.govrsc.org This process provides a metal-free and oxidant-free method for C-N bond formation and other radical-mediated transformations. rsc.org

The established mechanism involves the anodic oxidation of the α-imino-oxy acid, which triggers decarboxylation and subsequent homolytic cleavage of the N-O bond to generate an iminyl radical. nih.gov This reactive intermediate can then undergo further reactions. Specifically, this pathway has been harnessed for an efficient synthesis of (hetero)aryl nitriles. The process involves the formation of the iminyl radical, which then undergoes N-O bond cleavage to yield the final nitrile product. nih.gov This electrochemical protocol demonstrates broad functional group tolerance and can be performed under ambient conditions, making it a highly practical approach for nitrile synthesis. nih.gov

| α-Imino-oxy Acid Substrate | Key Reaction Conditions | Resulting Nitrile Product | Yield | Reference |

|---|---|---|---|---|

| 2-((Benzoyloxy)imino)-2-phenylacetic acid | Constant current (10 mA), Pt anode, Pt cathode, n-Bu₄NBF₄ in MeCN | Benzonitrile | 85% | nih.gov |

| 2-((Benzoyloxy)imino)-2-(4-methoxyphenyl)acetic acid | Constant current (10 mA), Pt anode, Pt cathode, n-Bu₄NBF₄ in MeCN | 4-Methoxybenzonitrile | 94% | nih.gov |

| 2-((Benzoyloxy)imino)-2-(thiophen-2-yl)acetic acid | Constant current (10 mA), Pt anode, Pt cathode, n-Bu₄NBF₄ in MeCN | Thiophene-2-carbonitrile | 72% | nih.gov |

Utility as a Chemical Building Block in Scaffold Development

Unnatural amino acids are recognized as powerful tools in drug discovery, serving as chiral building blocks, molecular scaffolds, and conformational constraints in peptidomimetics. sigmaaldrich.comenamine.net this compound, as a non-proteinogenic β-amino acid, fits into this category and serves as a versatile precursor for constructing more elaborate molecular architectures, including heterocyclic systems and other novel amino acids.

Amino acids are valuable starting materials for the synthesis of nitrogen-containing heterocycles due to their inherent bifunctionality. nih.gov β-Amino acids, in particular, are employed in the construction of various heterocyclic scaffolds. For example, N,N-disubstituted β-amino acids have been used to synthesize thiazole (B1198619) derivatives via the Hantzsch method. nih.govresearchgate.net This involves the reaction of a thiocarbamoyl derivative of the β-amino acid with reagents like chloroacetaldehyde (B151913) or other haloketones to form the thiazole ring. nih.govresearchgate.net

Given the structure of 3-(aminooxy)propanoic acid, its aminooxy group provides a unique nucleophilic center containing an N-O bond, making it a suitable precursor for the synthesis of N-O containing heterocycles, such as isoxazolidinones or other related systems, through cyclization reactions. The combination of the nucleophilic ONH₂ group and the electrophilic carboxyl group (or its activated derivatives) within the same molecule allows for intramolecular cyclizations to form five- or six-membered rings, which are prevalent motifs in medicinal chemistry.

| Amino Acid Type | Reagents & Conditions | Heterocyclic System | Reference |

|---|---|---|---|

| N-phenyl-N-thiocarbamoyl-β-alanine | Monochloroacetic acid, water, reflux | Thiazolidinone | nih.gov |

| N-phenyl-N-thiocarbamoyl-β-alanine | Chloroacetaldehyde, water, reflux | Thiazole | nih.govresearchgate.net |

| Anthranilic acid derivatives (from amino acids) | Hydrazine hydrate, n-butanol, reflux | Quinazolinone | nih.gov |

| 3-(Aminooxy)propanoic acid (proposed) | Intramolecular cyclization (e.g., via activation of carboxyl group) | Isoxazolidinone | (Hypothetical) |

The development of novel unnatural amino acids is a cornerstone of modern medicinal chemistry, enabling the creation of peptides with enhanced stability, potency, and bioavailability. sigmaaldrich.comresearchgate.net this compound is itself an unnatural amino acid that can be incorporated into peptide chains or, more importantly, serve as a foundational block for synthesizing more complex derivatives.

Modern synthetic methods, including electrochemical approaches, have been developed to create novel cyclic and heterocyclic unnatural amino acids. nih.gov For example, an electrochemical decarboxylation-intramolecular etherification of N-acetyl malonic acid monoesters provides a route to previously inaccessible tetrahydropyran (B127337) (THP)- and tetrahydrofuran (B95107) (THF)-containing amino acid derivatives. nih.gov This strategy, which proceeds through an N-acyliminium ion intermediate, showcases how electrochemical decarboxylation can be used to construct complex cyclic systems from simple acyclic precursors. nih.gov

The aminooxy group of 3-(aminooxy)propanoic acid offers a unique functional handle for elaboration. It can be reacted with aldehydes or ketones to form oximes, which can then undergo further transformations. This allows for the attachment of diverse side chains, leading to a library of novel β-amino acid derivatives with tailored physicochemical properties for drug discovery applications. researchgate.net

| Synthetic Strategy | Precursor Type | Description | Resulting UAA Class | Reference |

|---|---|---|---|---|

| Electrochemical Decarboxylative Cyclization | N-Acetylamino Malonic Acid Monoester | Anodic oxidation generates an N-acyliminium ion that is trapped by a tethered O-nucleophile. | THF- and THP-containing α,α-disubstituted AAs | nih.gov |

| Asymmetric Alkylation | Glycine (B1666218) Schiff base complexes | Phase-transfer catalysis is used to alkylate the α-carbon of a glycine template. | α-Alkyl AAs | nih.gov |

| Side-chain Elaboration | Fmoc-Gln-OtBu derivatives | Selective reduction of a side-chain amide to a tertiary amine. | α, β, or γ-AAs with basic side chains | researchgate.net |

Biochemical and Enzymatic Activity Research of Aminooxypropanoic Acid Derivatives

Mechanism of Enzyme Inhibition by Aminooxy Compounds

The inhibitory mechanism of aminooxy compounds is rooted in their chemoselective reactivity toward carbonyl groups, which are integral to the catalytic function of many enzymes. This reactivity allows for the formation of stable covalent bonds that disrupt the enzymatic cycle.

A primary target for aminooxy compounds is the broad family of Pyridoxal 5'-phosphate (PLP)-dependent enzymes. rsc.orgembopress.org PLP is a versatile cofactor derived from vitamin B6 that plays a critical role in a vast number of metabolic reactions, particularly those involving amino acids. embopress.orgresearchgate.net The catalytic activity of PLP stems from its aldehyde group, which forms a Schiff base (or internal aldimine) with the ε-amino group of a conserved lysine (B10760008) residue in the enzyme's active site. nih.govnih.gov

During the catalytic cycle, this internal aldimine is replaced by the amino group of the substrate, forming a new Schiff base known as the external aldimine. psu.edu This process is central to the enzyme's ability to stabilize carbanionic intermediates, which facilitates reactions such as transamination, decarboxylation, and racemization. embopress.orgpsu.edu

Aminooxy compounds, including 3-(aminooxy)propanoic acid, act as potent inhibitors by targeting the aldehyde group of PLP. The aminooxy moiety is a powerful nucleophile that reacts with the PLP aldehyde to form a highly stable oxime adduct. nih.gov This reaction effectively sequesters the PLP cofactor, rendering it unavailable for its catalytic role. The formation of this covalent oxime linkage prevents the binding of the natural substrate and halts the enzymatic reaction, leading to time-dependent inactivation of the enzyme. researchgate.netresearchgate.net

The reaction between an aminooxy group (R-ONH₂) and a carbonyl group (an aldehyde or ketone) is known as an oximation reaction. louisville.edulouisville.edu This reaction is a form of "click chemistry" because it is highly efficient, chemoselective, and can proceed under mild aqueous conditions. louisville.edu The product of this reaction is a stable oxime linkage (R-O-N=C).

Key principles of this reaction include:

High Nucleophilicity : The nitrogen atom of the aminooxy group is highly nucleophilic due to the "alpha effect," where the adjacent oxygen atom enhances its reactivity. This allows it to readily attack the electrophilic carbon of a carbonyl group. iris-biotech.de

Chemoselectivity : The reaction is highly selective for aldehydes and ketones, proceeding with minimal side reactions with other functional groups found in biological systems. louisville.edu

Stability : The resulting oxime bond is significantly more stable toward hydrolysis compared to imines or Schiff bases formed from primary amines. iris-biotech.denih.gov The equilibrium constant for oxime formation is very high, often greater than 10⁸ M⁻¹, favoring the product. nih.gov

This robust and specific chemical reaction is the fundamental reason why aminooxy compounds are effective and specific inhibitors of PLP-dependent enzymes and other enzymes that rely on a carbonyl group for their function. louisville.edunih.gov

Inhibition of Specific Enzyme Systems

The general inhibitory mechanism of aminooxy compounds has been leveraged to target specific and vital enzyme systems involved in cellular metabolism and growth.

Ornithine decarboxylase (ODC) is a critical PLP-dependent enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines. nih.govfrontiersin.org Polyamines are essential for cell proliferation and differentiation, and elevated ODC activity is often associated with cancer. This makes ODC a significant target for therapeutic intervention. researchgate.netfrontiersin.org

Derivatives of 3-(aminooxy)propanoic acid have been synthesized and evaluated as inhibitors of ODC. These compounds are designed to mimic the substrate, ornithine, and interact with the PLP cofactor in the enzyme's active site. For instance, 3-(aminooxy)propanamine and its derivatives have shown potent inhibition of ODC. nih.gov Research has identified 3-(aminooxy)-2-fluoropropanamine (B13816696) as a powerful blocker of the enzyme, demonstrating superior inhibitory activity compared to other related compounds. nih.gov

| Compound | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|

| 1-Amino-3-(aminooxy)-2-propanol | Nanomolar range | nih.gov |

| 3-(aminooxy)-2-fluoropropanamine | Inhibited ODC at 3x lower concentrations than 3-(aminooxy)propanamine (APA) | nih.gov |

| 1-Amino-oxy-3-aminopropane (APA) | Potent competitive inhibitor (Ki = 3.2 nM) of mouse kidney ODC | nih.gov |

Transaminases, also known as aminotransferases, are a major class of PLP-dependent enzymes that catalyze the interconversion of amino acids and α-keto acids. mdpi.commbl.or.kr They are central to amino acid synthesis and degradation. The general reactivity of aminooxy compounds towards the PLP cofactor makes them broad-spectrum inhibitors of these enzymes.

Aminooxyacetic acid, a closely related compound, is a well-characterized inhibitor of various transaminases. nih.gov It has been used experimentally to block transaminase activity to study metabolic pathways. For example, it is a selective inhibitor of alanine:glyoxylate aminotransferase, an enzyme implicated in primary hyperoxaluria type I. nih.gov The principle of this inhibition extends to other aminooxy acids, which can disrupt the metabolism of numerous amino acids by inactivating the transaminases responsible for their synthesis and breakdown. acs.org

Tryptophan aminotransferases (TAAs), also known as Tryptophan-Aminotransferase of Arabidopsis (TAA1) or Tryptophan Aminotransferase Related (TAR) proteins in plants, are PLP-dependent enzymes that play a crucial role in the biosynthesis of the plant hormone auxin (indole-3-acetic acid). nih.govnih.gov TAA1 catalyzes the conversion of L-tryptophan to indole-3-pyruvic acid, a key step in the primary auxin production pathway. nih.gov

Because of their central role in plant growth and development, TAAs are a target for developing compounds that can modulate plant growth. Research has shown that derivatives of aminooxypropanoic acid are effective inhibitors of TAA1. A study on structure-activity relationships identified the aminooxy and carboxy groups as essential for inhibitory activity. nih.gov One such derivative, 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid, was found to reduce endogenous auxin levels when applied to Arabidopsis seedlings, causing typical auxin-deficient phenotypes. nih.gov

| Compound | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| l-α-aminooxy-phenylpropionic acid (AOPP) | TAA1 | Identified as an inhibitor of auxin biosynthesis by targeting TAA1. | nih.gov |

| 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (KOK1169/AONP) | TAA1 | Showed specific inhibition of TAA1, leading to auxin-deficient phenotypes in vivo. | nih.gov |

Research on L-Histidine Decarboxylase (HDC)

L-Histidine Decarboxylase (HDC) is the sole enzyme responsible for the synthesis of histamine (B1213489) in mammals by catalyzing the decarboxylation of L-histidine. wikipedia.org This pyridoxal-5'-phosphate (PLP) dependent enzyme is a key target for modulating histamine levels, which are involved in neurotransmission, gastric acid secretion, and immune responses. wikipedia.orgnih.gov Research has focused on aminooxy analogs as potent inhibitors of HDC. nih.govresearchgate.net

These inhibitors, such as the aminooxy analog of histidine, 4(5)-aminooxymethylimidazole (O-IMHA), function by reacting with the PLP cofactor within the enzyme's active site. nih.govresearchgate.netresearchgate.net This reaction forms a stable PLP-inhibitor complex, specifically an oxime, which effectively blocks the enzyme's catalytic activity. nih.govresearchgate.net The mechanism involves the aminooxy group of the inhibitor attacking the internal aldimine formed between PLP and a lysine residue (K305) in the HDC active site. researchgate.netresearchgate.net An effective competitive inhibitor typically requires an imidazole (B134444) group, or a similar structure, which provides additional affinity for the HDC active center, stabilizing the inhibitor-PLP adduct. nih.govresearchgate.net Studies using human HDC expressed in HEK-293 cells have demonstrated the high efficiency of these aminooxy analogs, with compounds like O-IMHA showing IC₅₀ values in the nanomolar range (IC₅₀ ≈ 2 x 10⁻⁷ M). nih.govresearchgate.net

Modulation of Biochemical Pathways Through Enzyme Inhibition

Aminooxy compounds, including 3-(aminooxy)propanoic acid and its derivatives, are recognized for their ability to modulate biochemical pathways by inhibiting a specific class of enzymes. researchgate.net Their primary mechanism of action involves the targeting of enzymes that require pyridoxal-5'-phosphate (PLP) as a cofactor. researchgate.netresearchgate.net PLP is crucial for a vast array of enzymatic reactions, particularly those involved in amino acid metabolism. researchgate.netnih.gov By forming stable complexes with PLP in the active site, these aminooxy inhibitors effectively sequester the cofactor, leading to the inactivation of the enzyme and subsequent alteration of the associated metabolic pathway. nih.govresearchgate.net

Effects on Amino Acid Metabolic Networks

The metabolic networks governing amino acids are highly interconnected, involving numerous enzymes that catalyze transamination, decarboxylation, and other transformations. nih.govmdpi.com A significant portion of these enzymes are PLP-dependent. researchgate.net Aminooxy compounds act as broad-spectrum inhibitors of these PLP-dependent enzymes, thereby causing significant perturbations in amino acid metabolism. researchgate.net

The inhibition disrupts the flow of nitrogen and carbon skeletons through the network. nih.govyoutube.com For instance, transaminases, which are critical for synthesizing non-essential amino acids and funneling amino groups towards the urea (B33335) cycle, are primary targets. researchgate.netnih.gov By inhibiting these enzymes, aminooxy derivatives can interfere with the interconversion of amino acids and the catabolism of their carbon skeletons for energy production or gluconeogenesis. mdpi.comyoutube.com This widespread inhibition underscores the central role of PLP-dependent enzymes and demonstrates how a single class of inhibitors can have far-reaching effects on the entire amino acid metabolic landscape. researchgate.netnih.gov

Influence on Auxin Biosynthesis Pathways

In plants, the primary auxin, indole-3-acetic acid (IAA), is a critical hormone regulating growth and development. nih.gov The main pathway for its synthesis is the indole-3-pyruvic acid (IPyA) pathway, which is tryptophan-dependent. jircas.go.jpresearchgate.net This pathway involves two key enzymatic steps: the conversion of L-tryptophan to IPyA by tryptophan aminotransferases (TAA1/TARs), followed by the conversion of IPyA to IAA by YUCCA (YUC) flavin monooxygenases. nih.govjircas.go.jp

Aminooxypropanoic acid derivatives, such as L-α-aminooxy-phenylpropionic acid (AOPP) and 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (AONP), have been identified as potent inhibitors of this pathway. nih.gov Their specific molecular target is the TAA1 enzyme. nih.govnih.gov As TAA1 is a PLP-dependent aminotransferase, these aminooxy compounds inhibit its function, blocking the conversion of tryptophan to indole-3-pyruvic acid. researchgate.netnih.gov This inhibition leads to a significant reduction in endogenous IAA levels, causing classic auxin-deficient phenotypes in plants like Arabidopsis. nih.govnih.gov These phenotypes include inhibited root development, reduced main root elongation, and impaired gravitropism, which can be reversed by the external application of IAA. researchgate.netnih.gov

| Inhibitor Compound | Target Enzyme | Organism(s) Studied | Key Findings | Reference |

| L-amino-oxyphenylpropionic acid (AOPP) | Tryptophan Aminotransferase (TAA1) | Arabidopsis, Wheat | Reduces endogenous IAA levels; inhibits conversion of tryptophan to IPyA. | nih.gov, nih.gov |

| 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (AONP/KOK1169) | Tryptophan Aminotransferase (TAA1) | Arabidopsis | More specific for TAA1 than other enzymes; causes auxin-deficient phenotypes. | nih.gov |

| Aminoethoxyvinylglycine (AVG) | Tryptophan Aminotransferase (TAA1/TARs) | Arabidopsis, Rice, Tomato | Strong anti-auxin activity; reduces endogenous IAA levels in monocots and dicots. | nih.gov, researchgate.net |

| Pyruvamine derivatives (e.g., PVM2031) | Tryptophan Aminotransferase (TAA1/TARs) | Arabidopsis, Rice | Increased hydrophobicity leads to greater reduction in endogenous IAA levels. | nih.gov, jircas.go.jp |

Application as Biochemical Probes for Enzyme Mechanism Elucidation

The specific and potent inhibitory action of aminooxy compounds makes them valuable tools, or "biochemical probes," for elucidating enzyme mechanisms and pathways. researchgate.netnih.gov Because they form a stable, often covalent, bond with the PLP cofactor in the active site of target enzymes, they can be used to identify and characterize these enzymes. nih.govresearchgate.net

By applying an inhibitor like an aminooxypropanoic acid derivative and observing the resulting physiological or metabolic changes (e.g., the accumulation of a substrate or the deficiency of a product), researchers can deduce the specific function of the inhibited enzyme within a complex biochemical network. nih.govnih.gov This approach was instrumental in confirming that TAA1 is the key enzyme in the first step of the IPyA auxin biosynthesis pathway. nih.gov Furthermore, biotinylated versions of these inhibitors can be synthesized and used as affinity-based chemical probes. nih.gov These probes allow for the isolation of the target protein from a cell lysate, enabling direct identification of the enzyme(s) with which the small molecule interacts. nih.gov

Structure Activity Relationship Sar Studies and Analog Design

Rational Design of Aminooxypropanoic Acid Analogs

The rational design of analogs based on the 3-(aminooxy)propanoic acid scaffold involves strategic modifications to improve pharmacokinetic properties and target interactions. A key approach is the incorporation of different chemical moieties to enhance specific characteristics. For instance, in the design of related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the 4-hydroxyphenyl group was included to increase hydrophilicity, which can improve solubility. mdpi.com This group also serves as a site for hydrogen bond formation, potentially enhancing reactivity and binding affinity with biological targets. mdpi.com

Another design strategy involves replacing or modifying functional groups to explore new chemical space and interactions. In the development of 3-acylamino-2-aminopropionic acid derivatives, the hydroxy group of D-serine was replaced with an amido group. This change maintained the essential hydrogen donor function while creating a new point for substitution, allowing for the exploration of adjacent space within the target's binding site. nih.gov This principle of isosteric replacement and functional group modification is central to rationally designing analogs of 3-(aminooxy)propanoic acid to achieve desired biological effects, such as enhanced antimicrobial or anticancer activity. nih.govmdpi.com The synthesis of these analogs often involves multi-step processes, starting from precursor molecules and introducing diverse substituents through reactions like hydrazinolysis and condensation with various aldehydes. nih.gov

Impact of Substituent Variations on Inhibitory Activity

The biological activity of propanoic acid derivatives is highly dependent on the nature and position of their substituents. SAR studies have demonstrated that even minor changes to the chemical structure can lead to significant differences in inhibitory potency and spectrum of activity. mdpi.comresearchgate.net

For example, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives designed as antimicrobial agents, the introduction of different substituents on an attached phenyl ring revealed clear SAR trends. mdpi.com The incorporation of a nitro group (4-NO₂) led to enhanced activity against both Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, K. pneumoniae) bacteria compared to an unsubstituted phenyl ring. mdpi.com

A particularly significant enhancement in antimicrobial activity was observed with the introduction of heterocyclic substituents. mdpi.comresearchgate.net Hydrazone-based derivatives containing heterocyclic moieties showed the most potent and broad-spectrum activity, effective against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), and various drug-resistant Candida species. mdpi.comresearchgate.net This suggests that the electronic and steric properties of these heterocyclic rings play a crucial role in the interaction with microbial targets. mdpi.com

Table 1: Impact of Substituent Variation on Antimicrobial Activity Data sourced from studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. mdpi.com

| Compound Type | Substituent | Target Organism | Observed Activity (MIC µg/mL) |

|---|---|---|---|

| Phenyl Derivative | Phenyl | S. aureus | 16 |

| Phenyl Derivative | Phenyl | E. faecalis | >64 |

| Phenyl Derivative | 4-NO₂ Phenyl | S. aureus | 16 |

| Phenyl Derivative | 4-NO₂ Phenyl | E. faecalis | 16 |

| Phenyl Derivative | 4-NO₂ Phenyl | E. coli | 32 |

| Hydrazone Derivative | Heterocyclic Substituents | MRSA | 1 - 8 |

| Hydrazone Derivative | Heterocyclic Substituents | VRE | 0.5 - 2 |

| Hydrazone Derivative | Heterocyclic Substituents | Gram-negative pathogens | 8 - 64 |

These findings underscore that lipophilic and heterocyclic substituents can fill specific pockets in the target enzyme or receptor, leading to improved binding and inhibitory activity. nih.gov

Conformational Analysis in Enzyme-Inhibitor Complexes

The three-dimensional structure, or conformation, of an inhibitor when bound to its target enzyme is a critical determinant of its activity. Conformational analysis examines the spatial arrangement of atoms in a molecule and how this arrangement affects its interaction with a biological target. Enzymes often bind most tightly to the transition state of a substrate, a high-energy, transient conformation. researchgate.net Therefore, designing inhibitors that mimic this transition state is a powerful strategy. researchgate.net

For flexible molecules like 3-(aminooxy)propanoic acid analogs, the conformational equilibrium can be influenced by factors such as pH and the solvent environment. nih.gov In aqueous solutions, these molecules may adopt different conformations due to intermolecular hydrogen bonding with water. nih.gov However, within the constrained environment of an enzyme's active site, they may be forced into a specific, bioactive conformation. This can involve the formation of intramolecular hydrogen bonds, which stabilize a folded or "gauche" conformation, as opposed to an extended "trans" conformation. nih.gov

The study of enzyme-inhibitor complexes reveals a tendency for the enzyme to close around the inhibitor, maximizing favorable binding contacts. researchgate.net This "induced fit" can stabilize a conformation that would be energetically unfavorable in solution. Understanding the preferred conformation of an inhibitor within the active site is essential for designing next-generation compounds with improved shape complementarity and stronger binding interactions. Techniques like NMR spectroscopy can be used to study the conformational preferences of such molecules in different environments. nih.gov

Computational Chemistry Approaches in SAR Development

Computational chemistry provides powerful tools for accelerating the drug discovery process by predicting how chemical structures will interact with biological targets. researchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational method that seeks to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comresearchgate.net By analyzing the physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as an inhibitor) when it binds to a second molecule (a receptor, such as an enzyme). benthamscience.comnih.gov This method simulates the docking process, calculating a "docking score" or binding energy that estimates the strength of the interaction. benthamscience.commdpi.com

The process involves generating a three-dimensional model of the target protein and then virtually screening a library of potential inhibitors against its active site. nih.gov The algorithm samples a wide range of conformations and orientations for the ligand, identifying the most stable binding modes. nih.gov These simulations provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-inhibitor complex. mdpi.com

For example, in a study of thiazole (B1198619) derivatives as potential COVID-19 inhibitors, molecular docking was used to evaluate their binding affinity to the main protease (Mpro). mdpi.com The results, summarized in the table below, showed that several synthesized compounds had better docking scores (more negative binding energy) than the co-crystallized reference ligand, indicating a potentially stronger interaction with the enzyme's active site. mdpi.com The compound with the best score was then selected for more advanced molecular dynamics simulations to confirm the stability of the predicted binding mode. mdpi.com This approach allows researchers to prioritize the most promising compounds for chemical synthesis and biological testing, saving significant time and resources. nih.gov

Table 2: Example of Molecular Docking Results for Thiazole Derivatives against COVID-19 Main Protease (Mpro) Data adapted from a study on potential COVID-19 inhibitors. mdpi.com

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Co-crystallized Ligand (N3) | -8.0 | ASN 142, GLY 143, GLU 166, CYS 145 |

| Compound 6b | -8.2 | Not specified |

| Compound 6e | -8.1 | Not specified |

| Compound 8a | -8.6 | Not specified |

| Compound 14a | -8.1 | Not specified |

| Compound 14b | -8.3 | Not specified |

| Compound 14c | -8.2 | Not specified |

Cellular and Molecular Biology Research with Aminooxypropanoic Acid Derivatives

In Vitro Cellular Responses

The response of cells to derivatives of aminooxypropanoic acid is a key area of in vitro research, with a focus on their potential impact on cancer cell behavior.

Research has explored the antiproliferative effects of various propanoic acid derivatives against cancer cell lines. One study investigated a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives for their activity against A549 non-small cell lung cancer cells. mdpi.com Several compounds within this series were found to reduce the viability of A549 cells by 50% and demonstrated an ability to suppress cell migration in vitro. mdpi.com Notably, these compounds showed favorable cytotoxicity profiles when tested against noncancerous Vero cells, suggesting a degree of selectivity for cancerous cells. mdpi.com The study identified that the 3-((4-hydroxyphenyl)amino)propanoic acid structure could serve as a valuable scaffold for developing new compounds with both anticancer and antioxidant properties. mdpi.com

Another area of research has focused on flavonoid derivatives that act as monoamine oxidase (MAO) inhibitors. nih.gov In a study screening twenty synthesized flavonoid derivatives, several compounds demonstrated potent inhibition of MAO-A and also exhibited antiproliferative effects against human prostate cancer cell lines (LNCaP, DU145, and PC3). nih.gov The most effective compounds for MAO-A inhibition also ranked among the top antiproliferative agents against the LNCaP cell line. nih.gov This suggests a potential link between MAO-A inhibition and antiproliferative activity in certain cancer models. nih.gov

Table 1: Antiproliferative Activity of Selected Propanoic Acid and Flavonoid Derivatives

| Compound Type | Cell Line | Key Finding | Source |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung Cancer) | Reduced cell viability by 50% and suppressed migration. | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Vero (Non-cancerous) | Showed favorable, lower cytotoxicity compared to cancer cells. | mdpi.com |

| Flavonoid MAO-A Inhibitors (KKR compounds) | LNCaP (Prostate Cancer) | Top MAO-A inhibitors also showed significant antiproliferative effects. | nih.gov |

The effects of propanoic acid derivatives on cell viability and migration are critical parameters in evaluating their potential as therapeutic agents. In a study on nasopharyngeal carcinoma (NPC) cells, Asiatic acid, a triterpenoid, was shown to inhibit cell viability and migration. mdpi.comresearchgate.net The treatment reduced cell viability in a dose-dependent manner in TW-01 and SUNE5-8F NPC cell lines while showing less cytotoxicity toward normal keratinocyte cells. mdpi.comresearchgate.net The anti-migratory effect of Asiatic acid was observed to be independent of its impact on cell viability at the tested concentrations. mdpi.com

Similarly, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated their ability to reduce A549 lung cancer cell migration. mdpi.com The identification of derivatives that can inhibit both proliferation and migration highlights their potential as leads for the development of novel anticancer agents. mdpi.com These findings underscore the importance of evaluating multiple cellular processes to understand the full spectrum of a compound's activity.

Neurobiology Research Contexts

In neurobiology, research often focuses on protecting neurons from damage and modulating the excitotoxicity that leads to cell death in many neurological disorders.

Neuroprotective agents work through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways, to preserve neuronal function and structure. nih.gov Natural compounds are a significant source of molecules with neuroprotective potential. mdpi.com For instance, mangiferin, a glucosylxanthone, has been studied for its ability to protect against 3-nitropropionic acid-induced neurotoxicity, a model for Huntington's disease. nih.gov Its mechanisms are thought to involve combating oxidative stress and neuroinflammation. nih.gov Similarly, carnosic acid, found in rosemary and sage, exerts neuroprotective effects by preventing amyloid-β-induced neurodegeneration, inducing autophagy, and alleviating oxidative stress through the Keap1/Nrf2 signaling pathway. mdpi.com

Phenolic acids, which can be derived from various dietary sources, are also known to accumulate in the brain and may contribute to neuroprotection. mdpi.com These compounds can cross the blood-brain barrier and have been associated with ameliorating conditions like neuroinflammation and glutamate-induced toxicity. nih.govmdpi.com The exploration of these mechanisms in various compounds provides a framework for investigating the potential neuroprotective effects of novel aminooxypropanoic acid derivatives.

Excitotoxicity is a pathological process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. nih.gov This mechanism is a hallmark of many neurodegenerative diseases and ischemic events. nih.govnih.gov Research into modulating excitotoxicity often targets glutamate receptors. nih.gov For example, studies have shown that changes in pH can affect neuronal excitability by modulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function. nih.gov Acidic conditions, similar to those seen in ischemia, were found to inhibit AMPA receptor responses, particularly for receptors that desensitize rapidly. nih.gov

Another therapeutic approach involves the combined use of different agents to protect neurons. A study demonstrated that co-administering the NMDA receptor antagonist memantine (B1676192) with a positive allosteric modulator of group III metabotropic glutamate receptors reduced neuronal death in the hippocampus following neurotoxicant exposure. nih.gov This strategy of modulating glutamatergic synaptic transmission highlights a potential avenue for therapeutic intervention in neurodegenerative conditions characterized by excitotoxicity. nih.gov

Applications in Protein Labeling and Bioconjugation

The unique chemical reactivity of the aminooxy group makes 3-(aminooxy)propanoic acid and its derivatives valuable tools for protein labeling and bioconjugation. This process, known as oxime ligation, involves the reaction of an aminooxy group with an aldehyde or ketone to form a stable oxime bond.

This chemoselective reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific modification of proteins and other biomolecules in complex biological environments. nih.gov 3-(Aminooxy)propanoic acid can be used as a heterobifunctional linker; the aminooxy group provides a reactive handle for conjugation to a biomolecule containing a carbonyl group, while the carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines, such as the lysine (B10760008) residues on a protein surface. lumiprobe.com

This strategy enables the site-specific labeling of proteins with various probes, including fluorescent dyes, affinity tags like biotin, or other functional molecules. lumiprobe.comnih.gov The ability to create stable, covalent linkages without disrupting the native structure and function of the protein is essential for studying protein dynamics, localization, and interactions within living systems. mdpi.commdpi.com

Table 2: Chemical Moieties Used in Bioconjugation

| Reactive Group 1 | Reactive Group 2 | Resulting Linkage | Application | Source |

|---|---|---|---|---|

| Aminooxy | Aldehyde / Ketone | Oxime | Protein Labeling, Bioconjugation | nih.gov |

| Azide | Alkyne | Triazole | Click Chemistry Labeling | lumiprobe.comnih.gov |

| Maleimide | Thiol (Cysteine) | Thioether | Site-Specific Protein Modification | mdpi.commdpi.com |

| NHS Ester | Amine (Lysine) | Amide | Labeling of Peptides and Proteins | lumiprobe.com |

Incorporation into Proteins for Functional Studies

The ability to incorporate unnatural amino acids into proteins at specific sites provides a powerful method for probing and engineering protein function. The aminooxy group, presented as part of an amino acid analog, offers a bioorthogonal chemical handle that can be used for subsequent modifications.

A significant advancement in this area has been the site-specific incorporation of (aminooxy)acetic acid into proteins. azregents.eduresearchgate.net Researchers have successfully integrated this unnatural amino acid into specific positions of proteins such as Escherichia coli dihydrofolate reductase (DHFR) and DNA polymerase beta. azregents.eduresearchgate.net This was accomplished using an in vitro protein biosynthesis system that utilizes a suppressor tRNA designed to recognize a nonsense codon (UAG) introduced at the desired location in the gene. azregents.eduresearchgate.net The suppressor tRNA is chemically charged with (aminooxy)acetic acid, leading to its insertion into the growing polypeptide chain at the specified site. azregents.eduresearchgate.net

The incorporation of an aminooxy functional group into a protein opens up numerous possibilities for functional studies. researchgate.net This "chemical handle" is uniquely reactive towards aldehydes and ketones, allowing for the site-specific attachment of a wide array of molecules, including fluorescent labels, cross-linkers, and other biophysical probes. researchgate.netnih.gov This chemoselective ligation, forming a stable oxime bond, can be performed under mild, aqueous conditions, preserving the protein's native structure and function. labpartnering.orgiris-biotech.de This strategy allows for precise control over the location of modification, a significant advantage over traditional methods that randomly target common amino acid residues like lysine. nih.govescholarship.org By placing probes at defined locations, researchers can investigate protein structure, dynamics, and interactions with a high degree of precision. nih.gov

Development of Aminooxy-Tagged Probes

The unique reactivity of the aminooxy group has been widely harnessed in the development of aminooxy-tagged probes for detecting and identifying biomolecules. researchgate.net These probes are designed to react specifically with carbonyl groups (aldehydes and ketones) present in target molecules, forming stable oxime linkages. louisville.edu This highly selective reaction, often referred to as a "click chemistry" reaction, can be carried out in complex biological mixtures with minimal side reactions. louisville.eduacs.org

The synthesis of these probes often involves linking a molecule with an aminooxy group to a reporter tag, such as a fluorescent dye or a mass tag for detection. louisville.eduresearchgate.net For instance, aminooxy-peptides have been synthesized and used as precursors for glycoprobes. nih.gov These probes can then be used to selectively label and identify glycoproteins or other carbohydrate-containing molecules. The process involves the reaction of the aminooxy group on the probe with the aldehyde or ketone group present on the carbohydrate, allowing for the specific detection and analysis of these important biomolecules. iris-biotech.denih.gov

The versatility of this approach allows for the creation of a diverse range of probes. For example, Boc-protected aminooxy and N-alkylaminooxy amines have been synthesized for use in bioconjugation. nih.gov These can be linked to various biomolecules or incorporated into peptoids, and after deprotection, the aminooxy group is available for conjugation with target molecules. nih.gov This strategy has been employed to label natural products containing aldehyde or ketone functionalities, facilitating their discovery and characterization from complex biological extracts. researchgate.net The development of such aminooxy-tagged probes provides powerful tools for chemical biology, enabling the specific labeling and study of a wide range of biomolecules in vitro and, in some cases, within living cells. labpartnering.orggoogle.com

Plant Biology Studies

In the field of plant biology, derivatives of aminooxypropanoic acid have proven to be valuable chemical tools for dissecting hormone signaling pathways, particularly those related to auxin. Their ability to inhibit specific enzymatic steps in auxin biosynthesis allows researchers to induce and study auxin-deficient conditions in a controlled manner.

Analysis of Auxin-Deficient Phenotypes in Model Plants

Derivatives of aminooxypropanoic acid, such as L-α-aminooxy-phenylpropionic acid (AOPP) and 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (AONP), have been identified as potent inhibitors of auxin biosynthesis. nih.govnih.gov These compounds specifically target key enzymes in the indole-3-pyruvic acid (IPA) pathway, which is a major route for auxin production in plants. researchgate.net The primary molecular target of these inhibitors is TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1), an enzyme that catalyzes a crucial step in the conversion of tryptophan to indole-3-acetic acid (IAA), the most common natural auxin. nih.govnih.gov

By inhibiting TAA1, these aminooxy compounds effectively reduce the endogenous levels of IAA in plants. nih.govnih.govresearchgate.net This induced auxin deficiency leads to a range of observable and measurable phenotypic changes, particularly in model plants like Arabidopsis thaliana. nih.gov

The application of these inhibitors to Arabidopsis seedlings results in classic auxin-deficient phenotypes, which include:

Inhibition of main root elongation: The primary root shows significantly reduced growth. nih.gov

Altered root gravitropism: The roots lose their ability to grow downwards in response to gravity. nih.gov

Changes in root skewing: The natural tendency of roots to grow at an angle on slanted agar (B569324) surfaces is affected. nih.gov

Reduced root hair formation: The development of root hairs, which are crucial for nutrient uptake, is inhibited. nih.gov

A key aspect of these studies is the ability to "rescue" the phenotype by the external application of IAA. nih.govnih.gov When treated plants are supplied with exogenous auxin, the normal growth and developmental patterns are restored. nih.govnih.gov This reversal of the phenotype confirms that the observed effects are indeed due to a deficiency in auxin and not to other non-specific toxic effects of the chemical inhibitors. These studies provide valuable insights into the fundamental roles of auxin in various aspects of plant growth and development. researchgate.net

Advanced Research Perspectives and Emerging Applications

Development of Novel Aminooxy Reagents

The aminooxy moiety of 3-(Aminooxy)propanoic acid hydrochloride is a powerful functional group for chemoselective ligation, primarily through the formation of a stable oxime bond with aldehydes and ketones. biotium.com This reaction, known as oxime ligation, is bioorthogonal, meaning it can occur in a biological environment without interfering with native biochemical processes. nih.govrsc.org This has spurred the development of a diverse array of novel aminooxy reagents for various applications.

Researchers have focused on creating functionalized aminooxy compounds that serve as versatile tools for bioconjugation. louisville.edu These reagents are designed to attach probes, such as fluorescent dyes or biotin, to biomolecules for detection and analysis. biotium.com The development of bifunctional probes containing an aminooxy group for conjugation and another reporter group, like an alkyne for click chemistry, has expanded the toolkit for studying post-translational modifications such as ADP-ribosylation. nih.gov

Strategies to enhance the kinetics of oxime ligation are also a significant area of research. While the reaction is generally efficient, accelerating it is crucial for applications like radiochemistry with short-lived isotopes. nih.gov The use of catalysts, such as aniline (B41778) and its derivatives, has been shown to significantly increase the rate of oxime formation, particularly at neutral pH, making the process more amenable to physiological conditions. nih.govacs.org

Key Developments in Aminooxy Reagents:

| Reagent Type | Application | Advantage |

| Bifunctional Probes (e.g., Aminooxy-alkyne) | Detection of post-translational modifications | Enables dual-labeling strategies (e.g., oxime ligation followed by click chemistry) |

| Aminooxy-functionalized Fluorophores | Labeling of biomolecules for imaging | Provides a stable and specific method for fluorescent tagging |

| Aminooxy-biotin Conjugates | Affinity purification and detection | Allows for strong and specific capture of target molecules |

| Catalyzed Oxime Ligation Systems | Rapid bioconjugation | Increases reaction speed for time-sensitive applications |

Exploration of Previously Unidentified Biological Targets

The versatility of 3-(aminooxy)propanoic acid and its derivatives opens avenues for identifying and validating novel biological targets. Derivatives of 3-aminopropanoic acid have been investigated for various biological activities, including antimicrobial and anticancer properties. nih.govnih.govmdpi.commdpi.comnih.gov For instance, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown potential as antimicrobial agents against multidrug-resistant pathogens and as anticancer candidates. nih.govmdpi.comnih.gov

While direct studies on the biological targets of this compound are not extensively documented, its utility as a chemical probe allows for the exploration of new interactions. By incorporating this aminooxy-containing molecule into libraries of small molecules, researchers can screen for compounds that interact with specific proteins or pathways. The ability to then use the aminooxy handle to "pull-out" and identify the binding partners is a powerful strategy in target identification.

Furthermore, the unique reactivity of the aminooxy group can be exploited to target specific classes of enzymes or post-translational modifications that are yet to be fully characterized. nih.gov This approach moves beyond traditional inhibitor screening to a more function-based discovery of new biological regulators.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds. ufl.eduufl.edu The integration of reagents derived from this compound into HTS workflows offers several advantages.

Aminooxy-based probes can be used in HTS assays to detect the activity of enzymes that produce aldehyde or ketone-containing products. researchgate.net This provides a direct and often more sensitive readout compared to traditional methods. The chemoselective nature of the oxime ligation ensures low background signal, a critical feature for robust HTS assays. researchgate.net

Moreover, this compound can serve as a versatile linker in the synthesis of compound libraries for HTS. Its ability to form stable conjugates under mild conditions makes it ideal for diversity-oriented synthesis, where a wide range of chemical scaffolds are generated and screened for biological activity. researchgate.net

Applications in High-Throughput Screening:

| HTS Application | Role of Aminooxy Reagent | Benefit |

| Enzyme activity assays | Detection of aldehyde/ketone products | High specificity and low background |

| Fragment-based screening | Linker for fragment conjugation | Stable bond formation for hit validation |

| Cell-based assays | Labeling of cell surface glycans | Enables quantification of cellular changes |

| Proteome profiling | Probe for capturing specific protein modifications | Identification of enzyme substrates on a large scale |

Interdisciplinary Applications in Chemical Biology

The unique capabilities of oxime ligation, facilitated by compounds like this compound, have found broad applications across various disciplines within chemical biology. This interdisciplinary utility stems from the reaction's robustness, specificity, and compatibility with aqueous environments. nih.govlouisville.edu

In proteomics, aminooxy probes are used to identify and quantify proteins with specific post-translational modifications. In glycobiology, they are instrumental in labeling and studying complex carbohydrates on the surface of cells. biotium.com The synthesis of well-defined bioconjugates, such as antibody-drug conjugates or PEGylated proteins, also heavily relies on such chemoselective ligation techniques. acs.org

Furthermore, the principles of aminooxy chemistry are being applied in materials science for the creation of hydrogels and other biomaterials with tailored properties. nih.gov The ability to precisely control the cross-linking of polymers through oxime bond formation allows for the design of materials for tissue engineering and drug delivery. The convergence of chemistry, biology, and materials science, enabled by versatile reagents like this compound, continues to push the boundaries of what is possible in biomedical research.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Aminooxy)propanoic acid hydrochloride, and how can purity be validated?

- Answer : Synthesis typically involves reacting hydroxylamine derivatives with halogenated propanoic acid precursors under controlled pH conditions. For example, analogous oxime syntheses use HCl to protonate intermediates, followed by recrystallization for purification . Purity validation requires HPLC (≥95% purity threshold) and 1H/13C NMR to confirm structural integrity. Solubility in PBS (5 mg/mL) and DMSO (5 mg/mL) should be verified for experimental reproducibility .

Q. How should researchers handle solubility challenges for this compound in aqueous buffers?

- Answer : The compound dissolves at 5 mg/mL in PBS (pH 7.2) and DMSO, but precipitation may occur in high-ionic-strength solutions. To mitigate this:

- Use sonication for 10–15 minutes.

- Adjust buffer pH incrementally (test range: 6.5–7.5).

- Include co-solvents like 10% DMSO in aqueous buffers, ensuring compatibility with downstream assays (e.g., enzyme activity tests) .

Q. What safety protocols are critical when handling this compound?

- Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust (use fume hoods).

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical evaluation.

- Storage : Keep in sealed containers at 4°C, away from oxidizers (risk of CO/NOx emissions) .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s role as an enzyme inhibitor?

- Answer :

- Assay Design : Use Michaelis-Menten kinetics with varying substrate concentrations (e.g., 0.1–10 mM) and fixed inhibitor doses. Monitor enzyme activity via spectrophotometry (e.g., NADH depletion at 340 nm).

- Controls : Include uninhibited reactions and competitive inhibitors (e.g., aminooxyacetic acid) for comparison.

- Data Analysis : Calculate IC50 and Ki values using nonlinear regression (GraphPad Prism) .

Q. What analytical techniques resolve contradictions in reported stability data under oxidative conditions?

- Answer : Conflicting stability data may arise from trace metal contaminants or light exposure. To resolve:

- Conduct accelerated stability studies (40°C/75% RH for 1–3 weeks) with LC-MS monitoring.

- Use chelating agents (e.g., EDTA) in buffers to suppress metal-catalyzed degradation.

- Compare degradation products with reference standards (e.g., propanoic acid derivatives) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Answer :

- Docking Studies : Use AutoDock Vina to model binding to target enzymes (e.g., γ-aminobutyric acid transaminase). Parameterize the aminooxy group’s nucleophilic reactivity.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Validate with experimental IC50 correlations .

Q. What strategies optimize derivatization of this compound for improved cell permeability?

- Answer :

- Ester Prodrugs : Synthesize methyl/ethyl esters via HCl-catalyzed esterification. Confirm hydrolysis rates in simulated physiological fluids (pH 7.4, 37°C).

- Lipid Conjugates : Attach palmitoyl chains via EDC/NHS coupling. Assess permeability using Caco-2 cell monolayers and Papp values .

Methodological Notes

- Contradictory Data : Cross-validate solubility and stability using orthogonal methods (e.g., NMR for degradation, Karl Fischer titration for water content).

- Advanced Characterization : Employ HRMS for exact mass confirmation (e.g., [M+H]+ = 168.1 m/z) and FTIR to track functional groups (e.g., amine N-H stretches at 3300 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.